3-Azido-1-benzylpyrrolidine
Description
Significance of Nitrogen Heterocycles in Organic and Medicinal Chemistry
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are fundamental to the field of organic chemistry and are of paramount importance in medicinal chemistry. numberanalytics.comopenmedicinalchemistryjournal.com They form the core framework of a vast number of natural products, including alkaloids, vitamins, and nucleic acids, as well as a majority of synthetic pharmaceuticals. openmedicinalchemistryjournal.comnih.gov In fact, over 75% of drugs approved by the FDA contain nitrogen heterocyclic moieties. nih.gov
The prevalence of nitrogen heterocycles stems from their diverse chemical properties. The nitrogen atom can act as a proton acceptor or donor, engage in hydrogen bonding, and coordinate with metal ions, which are all crucial interactions for biological activity. nih.gov Their structural diversity, which can be classified by ring size (e.g., five-membered rings like pyrrole (B145914) or six-membered rings like pyridine), saturation level, and the number of nitrogen atoms, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. numberanalytics.compressbooks.pub This versatility makes them indispensable scaffolds in drug design, enabling chemists to create molecules that can effectively interact with biological targets like enzymes and receptors. openmedicinalchemistryjournal.commsesupplies.com Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, polymers, dyes, and materials science. openmedicinalchemistryjournal.commsesupplies.com
Overview of the Pyrrolidine (B122466) Core as a Versatile Synthetic Scaffold
Among the various nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, holds a prominent position in chemical and pharmaceutical research. nih.govfrontiersin.org It is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov The significance of the pyrrolidine scaffold is attributed to several key features. Its saturated, non-planar nature provides a three-dimensional structure that allows for a better exploration of chemical space compared to flat aromatic rings. nih.govresearchgate.net This three-dimensionality is crucial for achieving high-affinity and selective binding to biological targets. nih.gov
The pyrrolidine ring is a versatile synthetic scaffold for several reasons:
Stereochemistry: It possesses stereogenic centers, allowing for the creation of diverse stereoisomers, each of which can exhibit different biological profiles. nih.govresearchgate.net
Functionalization: The pyrrolidine ring can be readily functionalized at various positions, particularly at the nitrogen atom and the carbon atoms of the ring. tandfonline.combohrium.com This allows for the introduction of a wide range of substituents to modulate the molecule's properties.
Biomimicry: The pyrrolidine core is present in many natural alkaloids and the amino acid proline, making it a privileged scaffold that is often recognized by biological systems. frontiersin.orgtandfonline.com
These characteristics have led to the incorporation of the pyrrolidine moiety into a wide array of therapeutic agents with activities including anticancer, antidiabetic, antiviral, and anti-inflammatory properties. tandfonline.com
Contextualization of 3-Azido-1-benzylpyrrolidine within Pyrrolidine Chemistry
This compound is a specific derivative of the pyrrolidine scaffold that combines three key structural elements: the central pyrrolidine ring, a benzyl (B1604629) group attached to the nitrogen atom (N-1), and an azido (B1232118) group at the C-3 position.
The azido group (-N₃) is a high-energy functional group with unique reactivity. baseclick.eu It is remarkably stable to many chemical transformations, allowing it to be carried through multi-step syntheses. baseclick.eu The azide's primary utility lies in its ability to undergo specific chemical reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes (a "click chemistry" reaction) to form stable triazole rings. baseclick.euorganic-chemistry.org It can also be reduced to a primary amine (-NH₂), serving as a protected form of this important functional group. wikipedia.orgsigmaaldrich.com
Therefore, this compound is not typically an end-product itself but rather a valuable synthetic intermediate or building block. It provides a pyrrolidine scaffold pre-functionalized for further elaboration. The benzyl group protects the nitrogen, while the azido group at the 3-position acts as a chemical handle for introducing new functionalities or linking the pyrrolidine core to other molecular fragments. A key reaction involves the preparation of 2-aminomethyl-1-benzylpyrrolidine and 3-amino-1-benzylpiperidine from a mixture containing 3-azido-1-benzylpiperidine. rsc.org
Research Scope and Objectives Pertaining to this compound
The primary research interest in this compound revolves around its application as a versatile building block in organic synthesis and medicinal chemistry. The objectives of using this compound in research include:
Synthesis of Complex Molecules: To utilize the azido group for constructing more complex heterocyclic systems. For example, its reaction with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the facile synthesis of 1,2,3-triazole-substituted pyrrolidines. rsc.org This "click" reaction is highly efficient and tolerant of various functional groups, making it a powerful tool for creating libraries of compounds for drug discovery.
Development of Bioactive Compounds: To serve as a precursor for novel therapeutic agents. By converting the azido group into an amine or a triazole, researchers can explore how these modifications on the pyrrolidine scaffold affect biological activity. The resulting compounds can be screened for various pharmacological properties.
Probing Chemical Space: To systematically generate a series of related compounds (analogs) by varying the reaction partner for the azide (B81097). This allows for the exploration of structure-activity relationships (SAR), providing insights into how specific structural features influence a molecule's function.
In essence, the research scope for this compound is focused on leveraging its unique combination of a privileged scaffold (pyrrolidine) and a highly versatile functional group (azide) to facilitate the discovery and development of new chemical entities with potential applications in science and medicine.
Chemical Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azido-1-benzylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBMEKTAFSEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Azido 1 Benzylpyrrolidine
Azide (B81097) Reactivity in Organic Synthesis
The azide moiety (-N₃) is a cornerstone of modern synthetic chemistry, prized for its stability under many reaction conditions and its ability to be converted into other important functional groups. Its reactivity is primarily characterized by two major pathways: reduction to amines and participation in [3+2] cycloaddition reactions.
The conversion of an azide to a primary amine is a crucial transformation, providing a route to the corresponding aminopyrrolidine derivative. This reduction can be accomplished through several reliable methods, most notably catalytic hydrogenation and the Staudinger reaction.
Catalytic hydrogenation is a widely used and efficient method for reducing azides. thieme-connect.deorganic-chemistry.org The process typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). thieme-connect.de This reaction is generally clean and high-yielding, producing the corresponding amine and nitrogen gas as the only byproduct.
The Staudinger reaction, discovered by Hermann Staudinger, offers a very mild alternative for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org This two-step process begins with the reaction of the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the loss of dinitrogen gas. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide as a byproduct. wikipedia.orgcommonorganicchemistry.com
| Method | Reagents | Byproducts | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | N₂ | Highly efficient; common industrial method; atom-economical. thieme-connect.de |
| Staudinger Reaction | 1. PPh₃ (or other phosphines) 2. H₂O | N₂, Ph₃P=O | Very mild conditions; useful for sensitive substrates. wikipedia.orgorganic-chemistry.org |
Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. In the context of converting 3-Azido-1-benzylpyrrolidine to 3-Amino-1-benzylpyrrolidine, catalytic hydrogenation stands out as a highly atom-economical process. In this reaction, all atoms from the substrate are retained, and the only other reactant is H₂, with the sole byproduct being environmentally benign nitrogen gas.
Conversely, the Staudinger reaction is less atom-economical due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. This byproduct has a high molecular weight and must be separated from the desired amine product, contributing to waste. Therefore, for syntheses where atom economy and waste minimization are critical, catalytic hydrogenation is the preferred method for the reduction of the azide.
The azide group is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. This reactivity allows for the straightforward synthesis of five-membered nitrogen-containing heterocycles.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click chemistry" reaction. organic-chemistry.orgbroadpharm.comsigmaaldrich.com This reaction joins an azide, such as this compound, with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The reaction is renowned for its reliability, high yields, simplicity, and tolerance of a wide array of functional groups. organic-chemistry.orgbeilstein-journals.org The catalysis is typically achieved using a copper(I) source, which can be added directly or generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). wikipedia.org
A defining feature of the CuAAC reaction is its exceptional regioselectivity. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often produces a mixture of 1,4- and 1,5-disubstituted triazole isomers. organic-chemistry.orgnih.govwikipedia.org In contrast, the copper-catalyzed variant is highly specific, yielding only the 1,4-regioisomer. nih.govnih.govwikipedia.org This high degree of control is attributed to a mechanism involving the formation of a copper-acetylide intermediate, which directs the reaction pathway. nih.gov
The scope of the CuAAC reaction is exceptionally broad. researchgate.net It can be successfully performed with a vast range of both azide and terminal alkyne substrates, tolerating numerous functional groups that might interfere with other types of reactions. organic-chemistry.orgbeilstein-journals.org This versatility makes this compound a powerful building block for use in drug discovery, materials science, and chemical biology, allowing it to be "clicked" onto various alkyne-containing molecules to generate diverse and complex structures. nih.gov
| Feature | Description |
|---|---|
| Reaction Type | Copper(I)-catalyzed 1,3-dipolar cycloaddition. sigmaaldrich.com |
| Reactants | An organic azide and a terminal alkyne. |
| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov |
| Regioselectivity | Exclusively forms the 1,4-isomer, unlike the thermal reaction. organic-chemistry.orgnih.gov |
| Scope & Conditions | Broad substrate scope, tolerant of many functional groups, often proceeds in aqueous conditions at room temperature. organic-chemistry.orgbeilstein-journals.orgnih.gov |
Cycloaddition Reactions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"
Applications in Bioconjugation and Library Synthesis
The azide functionality, as present in this compound, is of significant interest in the fields of bioconjugation and combinatorial chemistry for library synthesis. Organic azides are key players in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a prime example of such a reaction, known for its reliability and specificity. wikipedia.orgwikipedia.org This reaction is widely used to link molecules together in biological systems, a process known as bioconjugation. wikipedia.orgnih.gov For instance, azide-functionalized molecules can be incorporated into biomolecules like proteins or sugars and subsequently "clicked" with a molecule containing an alkyne, such as a fluorescent probe or a drug. wikipedia.org
In the context of library synthesis, the azide group serves as a versatile handle. The robust nature of the azide-alkyne cycloaddition allows for the rapid and efficient assembly of a large number of diverse molecular structures from a set of azide and alkyne building blocks. wikipedia.org While specific research on this compound in large-scale library synthesis is not extensively detailed, scaffolds containing azido (B1232118) groups are valuable for generating libraries of compounds for drug discovery and pharmacophore mapping. nih.gov
Uncatalyzed 1,3-Dipolar Cycloadditions
Organic azides like this compound are classic 1,3-dipoles that can undergo 1,3-dipolar cycloaddition reactions with various partners known as dipolarophiles. wikipedia.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org The reaction proceeds without the need for a catalyst, often initiated by thermal activation. nih.gov The dipolarophile is typically an electron-deficient alkene or alkyne. wikipedia.orgresearchgate.net The rate of these uncatalyzed cycloadditions is influenced by the electronic nature of both the azide and the dipolarophile; electron-withdrawing groups on the dipolarophile generally accelerate the reaction. researchgate.netnih.gov
Formation of Triazolines and Triazoles
When an azide reacts with an alkene (an olefin), the initial product of the 1,3-dipolar cycloaddition is a triazoline. This intermediate is often unstable and can undergo further reactions, such as the elimination of a small molecule, to yield a more stable aromatic 1,2,3-triazole. mdpi.com
The most well-known of these reactions is the Huisgen cycloaddition, which specifically refers to the reaction between an organic azide and an alkyne to directly form a stable 1,2,3-triazole ring. wikipedia.orgwikipedia.org This reaction is a cornerstone of click chemistry and is a highly efficient way to create this particular heterocyclic system. nih.govbeilstein-journals.org The reaction of a benzyl (B1604629) azide derivative with an acetylenic compound is a synthetically useful method for preparing 1,2,3-triazoles. nih.gov
Table 1: 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Product |
|---|---|---|
| Organic Azide | Alkene | Triazoline |
Formation of Tetrazoles via Reaction with Nitriles
Organic azides can also undergo cycloaddition reactions with nitriles to form tetrazole rings. nih.gov This reaction typically requires elevated temperatures or the use of a catalyst, such as a Lewis acid like zinc(II). nih.govyoutube.comresearchgate.net The mechanism is thought to involve the activation of the nitrile by the catalyst, making it more susceptible to nucleophilic attack by the azide. nih.govyoutube.com This is followed by cyclization to form the aromatic tetrazole ring. nih.gov The formation of the stable, aromatic tetrazole ring provides a thermodynamic driving force for the reaction. youtube.com This method is a common and effective route for the synthesis of 5-substituted-1H-tetrazoles. nih.govresearchgate.net The rate of this reaction is strongly influenced by electron-withdrawing groups on the nitrile, which enhance its reactivity. nih.govnih.gov
General Reactivity Patterns of Organic Azides
Nucleophilic and Electrophilic Attack Mechanisms
The reactivity of the azide group is complex, allowing it to act as both a nucleophile and an electrophile.
Nucleophilic Attack: The terminal nitrogen atom (Nγ) of the azide group is mildly nucleophilic and can attack electrophilic centers. wikipedia.org The azide anion (N₃⁻) is an excellent nucleophile and is commonly used in Sₙ2 reactions to displace leaving groups like halides and sulfonates, thereby introducing the azide functionality into a molecule. masterorganicchemistry.com This high nucleophilicity is attributed to the concentration of four lone pairs of electrons in a small volume. masterorganicchemistry.com
Electrophilic Attack: Conversely, organic azides can be attacked by nucleophiles. This attack typically occurs at the terminal nitrogen (Nγ). nih.gov However, reactions where nucleophiles attack the internal nitrogen atom (Nα) have also been observed, particularly when the azide is activated. wikipedia.orgnih.gov
Role of Mesomeric Structures and Hybridization in Reactivity
The electronic structure of the azide group is best described as a resonance hybrid of two principal mesomeric structures. wikipedia.orgresearchgate.net This delocalization of electrons is key to its reactivity.
The central nitrogen atom in an organic azide is generally considered to be sp-hybridized, while the hybridization of the terminal nitrogens can be described as closer to sp². youtube.com This bonding arrangement results in a linear or near-linear geometry for the three nitrogen atoms. The resonance structures illustrate that the terminal nitrogen atoms bear a partial negative charge, while the central nitrogen has a partial positive charge. This charge distribution explains the dual nucleophilic (at the terminal nitrogen) and electrophilic nature of the azide group. nih.gov The presence of adjacent functional groups can further influence this electronic distribution and modulate the azide's reactivity. nih.gov For example, conjugation with a π-system can alter the nucleophilicity and stability of the azide. nih.gov
Applications of 3 Azido 1 Benzylpyrrolidine As a Synthetic Building Block
Construction of Complex Molecular Architectures
The chemical reactivity of the azide (B81097) group, coupled with the stereochemical possibilities of the pyrrolidine (B122466) scaffold, allows for the elaboration of 3-Azido-1-benzylpyrrolidine into a variety of intricate molecular structures.
The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and natural products. nih.gov this compound serves as a key starting point for generating libraries of substituted pyrrolidine and piperidine (B6355638) analogues. The azide functionality can be readily transformed into other important functional groups, such as amines, through reduction. These amines can then undergo a variety of subsequent reactions, including acylation, alkylation, and sulfonylation, to introduce diverse substituents.
For example, the synthesis of various N-substituted 3-aminopyrrolidines can be achieved, which are precursors for pharmacologically relevant compounds. google.com Furthermore, ring-expansion strategies can be employed to convert the pyrrolidine core into piperidine derivatives, which are another class of heterocycles with significant importance in medicinal chemistry. nih.gov The synthesis of disubstituted pyrrolidine and piperidine cores is a key strategy in creating collections of diverse molecular fragments for screening. d-nb.infonih.gov
Table 1: Examples of Pyrrolidine and Piperidine Analogues Derived from Azido-Pyrrolidine Scaffolds
| Scaffold Type | Derivatization Reaction | Resulting Analogue | Potential Application |
|---|---|---|---|
| Pyrrolidine | Reduction of azide, followed by N-acetylation | N-Acetyl-3-aminopyrrolidine derivative | Medicinal Chemistry Intermediate |
| Pyrrolidine | Reduction of azide, followed by N-mesylation | N-Mesyl-3-aminopyrrolidine derivative | Synthetic Building Block |
This table is illustrative and based on common derivatization pathways for azido-pyrrolidine cores.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are powerful tools for rapidly generating molecular complexity. nih.govnih.gov The azide group in this compound is particularly well-suited for participation in certain MCRs, most notably the Ugi-azide reaction. uniba.itbeilstein-journals.org
In the Ugi-azide four-component reaction (AU-4CR), an aldehyde, an amine, an isocyanide, and an azide (such as this compound) react to form α-aminoacyl-tetrazole derivatives. beilstein-journals.org This reaction is highly efficient and allows for the introduction of four points of diversity in a single step, making it an excellent strategy for creating large and diverse compound libraries for drug discovery. The resulting tetrazole-containing pyrrolidines are of significant interest as tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.
Contribution to Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has become a well-established method for identifying lead compounds in the pharmaceutical industry. drugdiscoverychemistry.comnih.gov This approach utilizes small, low-molecular-weight compounds ("fragments") that typically bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.orgyoutube.com this compound and its derivatives are highly valuable in FBDD due to their ability to form three-dimensional fragments that can explore new areas of chemical space.
A significant limitation of many commercial fragment libraries is their lack of three-dimensional character; they are often dominated by flat, aromatic, sp2-hybridized structures. d-nb.inforesearchgate.net There is a growing appreciation that 3D fragments, rich in sp3-hybridized centers, offer significant advantages, including the potential for improved solubility, selectivity, and novel intellectual property. nih.govwhiterose.ac.uk
This compound is an ideal scaffold for the creation of such 3D fragments. The non-planar nature of the pyrrolidine ring provides a robust three-dimensional framework. d-nb.infonih.gov Researchers have developed workflows to design and synthesize collections of 3D fragments based on disubstituted pyrrolidine and piperidine cores. d-nb.infonih.govresearchgate.net These efforts often involve computational analysis, such as calculating the Principal Moments of Inertia (PMI), to ensure the resulting fragments possess a high degree of three-dimensionality and shape diversity prior to their synthesis. d-nb.infonih.govresearchgate.net The azide group serves as a versatile synthetic handle for further elaboration, allowing the fragment to be grown or linked to other fragments during the optimization process. d-nb.infonih.gov
The emphasis on sp3-rich scaffolds, like the pyrrolidine ring in this compound, is a key strategy for more effectively exploring pharmacophore space. nih.gov While flat, aromatic systems primarily occupy a planar region of this space, the defined stereochemistry and conformational flexibility of saturated heterocycles allow for the precise placement of functional groups in a three-dimensional arrangement. whiterose.ac.uk
This controlled spatial orientation of substituents is crucial for achieving high-affinity and selective interactions with the complex 3D binding sites of biological targets like proteins. whiterose.ac.uk The use of building blocks like this compound allows medicinal chemists to move beyond "flatland" and access novel areas of chemical space, increasing the probability of identifying high-quality starting points for drug discovery programs. d-nb.inforesearchgate.net
Table 2: Physicochemical Properties Relevant to FBDD
| Property | Typical Guideline (e.g., "Rule of Three") | Relevance of this compound Derivatives |
|---|---|---|
| Molecular Weight | < 300 Da | The core scaffold is well within this limit, allowing for significant derivatization. |
| cLogP | < 3 | The pyrrolidine core is relatively polar, helping to keep cLogP low. |
| Hydrogen Bond Donors | ≤ 3 | The azide itself is not a donor; subsequent amine derivatives add one donor. |
| Hydrogen Bond Acceptors | ≤ 3 | The azide and nitrogen atom are acceptors. |
This table provides a general comparison based on established FBDD principles. nih.gov
Precursor for Advanced Chemical Entities
Beyond its direct use in library synthesis and FBDD, this compound functions as a key intermediate for the synthesis of more complex and functionally advanced chemical entities. The transformation of the azide group is central to this utility. For instance, the Staudinger reaction of the azide with a phosphine (B1218219) can generate an aza-ylide, which can then be used in aza-Wittig reactions to form imines, providing access to a different class of compounds.
Furthermore, the azide can participate in [3+2] cycloaddition reactions, famously known as "click chemistry," with alkynes to form triazoles. This reaction is exceptionally robust and can be used to link the pyrrolidine scaffold to other complex molecules, including biomolecules, polymers, or other drug fragments. The resulting N-benzyl-pyrrolidinyl-triazole products represent a significant increase in molecular complexity and are valuable targets in their own right. The synthesis of analogs of nebracetam, a nootropic agent, highlights the utility of azido-pyrrolidinone intermediates in constructing neurologically active compounds. uran.ua
Intermediacy in the Synthesis of Substituted Aminopyrrolidines
The five-membered pyrrolidine ring is a prominent scaffold in a multitude of biologically active compounds due to its favorable physicochemical properties and its ability to explore three-dimensional chemical space. nih.gov this compound serves as a key intermediate in the synthesis of a diverse array of 3-substituted aminopyrrolidine derivatives. The synthetic utility of this compound lies in the azide group, which functions as a stable and reliable precursor to a primary amine.
The conversion of the azide to an amine is typically achieved through high-yielding and clean reduction reactions. Common methods include:
Staudinger Reduction: Reaction with a phosphine, such as triphenylphosphine (B44618), followed by hydrolysis to yield the primary amine.
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Once the azide is reduced to form 3-Amino-1-benzylpyrrolidine, the resulting primary amine is a versatile functional handle that can be readily modified through various well-established chemical transformations. These include, but are not limited to, N-alkylation, N-acylation, reductive amination, and sulfonylation. This allows for the systematic introduction of a wide range of substituents at the 3-position of the pyrrolidine ring, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies. This strategic approach is fundamental in optimizing the pharmacological profile of new drug candidates.
Use in Building Targeted Protein Degraders (e.g., PROTACs)
A groundbreaking application of this compound is in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to eliminate specific disease-causing proteins from cells by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. nih.gov
PROTACs are comprised of three distinct components:
A "warhead" ligand that binds to the target protein of interest (POI).
An "anchor" ligand that recruits an E3 ubiquitin ligase.
A chemical linker that connects the warhead and the anchor. nih.govexplorationpub.com
The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) required for protein degradation. explorationpub.comresearchgate.net The length, rigidity, and chemical composition of the linker must be carefully optimized for each specific target. explorationpub.com
This compound is an ideal building block for PROTAC synthesis due to its azide functionality, which is perfectly suited for "click chemistry." medchemexpress.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole ring by joining an azide with an alkyne. nih.gov In PROTAC synthesis, a molecule containing an alkyne group (e.g., the POI ligand or a linker fragment) can be "clicked" onto the azide of this compound. nih.govnih.gov This strategy offers a modular and highly efficient method for assembling complex PROTAC libraries with diverse linkers. nih.govnih.gov
Furthermore, the pyrrolidine ring itself can be incorporated as a structural element within the PROTAC linker. Saturated heterocyclic scaffolds like pyrrolidine and piperidine are increasingly used to impart rigidity and favorable physicochemical properties to the linker, which can enhance the PROTAC's solubility, cell permeability, and metabolic stability. nih.govsemanticscholar.org By using this compound, chemists can introduce a defined, three-dimensional pyrrolidine motif directly into the linker architecture, providing a powerful tool for rational PROTAC design. researchgate.netnih.gov
Table 1: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Amino-1-benzylpyrrolidine |
| Triphenylphosphine |
| Piperidine |
Table 2: Components of a PROTAC Molecule
| Component | Function | Example of Ligand/Motif |
|---|---|---|
| Warhead | Binds to the Protein of Interest (POI) | JQ1 (for BRD4 protein) |
| Linker | Connects the Warhead and Anchor; influences ternary complex formation | Polyethylene glycol (PEG), Alkyl chains, Pyrrolidine/Piperidine scaffolds |
| Anchor | Recruits an E3 Ubiquitin Ligase | Thalidomide derivatives (for Cereblon), VHL ligands (for von Hippel-Lindau) |
Structure Activity Relationship Sar Studies and Computational Investigations of 3 Azido 1 Benzylpyrrolidine and Its Derivatives
Impact of Stereochemistry on Biological Activity of Derivatives
Stereochemistry is a fundamental aspect of molecular recognition, and for chiral compounds like the derivatives of 3-Azido-1-benzylpyrrolidine, it plays a pivotal role in determining biological activity. nih.gov The three-dimensional arrangement of atoms can drastically affect how a molecule interacts with its biological target, such as a receptor or enzyme.
For derivatives of this compound, the pyrrolidine (B122466) ring contains at least one chiral center, particularly at the C3 position where the azido (B1232118) group is attached. The biological evaluation of a racemic mixture might provide misleading information, as the observed activity is an aggregate of the effects of both enantiomers. It is often the case that the biological activity resides predominantly in one of the enantiomers. nih.gov Therefore, the synthesis and testing of enantiomerically pure forms are essential to accurately determine the potency and efficacy of these compounds. The relative potencies of different isomers can be critically dependent on the degree of enantiomeric purity, making it a crucial parameter in preclinical development. nih.gov
Table 1: Illustrative Impact of Enantiomeric Purity on Biological Activity This table presents hypothetical data to illustrate how enantiomeric purity can influence biological activity for a generic derivative.
| Compound | Enantiomeric Form | Biological Activity (IC₅₀, nM) |
| Derivative A | Racemate | 150 |
| Derivative A | (R)-enantiomer | 25 |
| Derivative A | (S)-enantiomer | > 10,000 |
| Derivative B | Racemate | 80 |
| Derivative B | (R)-enantiomer | 1,500 |
| Derivative B | (S)-enantiomer | 45 |
Spatial Orientation of Substituents and Influence on Binding Mode
The precise spatial orientation of functional groups on the this compound scaffold dictates how the molecule fits into the binding site of its target protein. The absolute configuration (R or S) at the chiral centers determines the three-dimensional arrangement of the benzyl (B1604629) group, the azido group, and any other substituents. This orientation directly influences the potential for forming key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with amino acid residues in the binding pocket.
Studies on other classes of molecules have demonstrated this principle effectively. For instance, in dermorphin analogues, changing the configuration of a single residue from (R) to (S) can alter the peptide's secondary structure, leading to different types of β-turns and, consequently, different receptor interactions. nih.gov Similarly, for derivatives of this compound, the orientation of the azido and benzyl groups relative to the pyrrolidine ring is critical. One stereoisomer may position these groups perfectly for optimal interaction with the target, resulting in high affinity and activity, while the other isomer may fail to achieve this complementary fit, leading to significantly reduced or no activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for understanding which physicochemical properties are key drivers of activity and for predicting the potency of novel, unsynthesized compounds.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. nih.gov These techniques analyze the quantitative structure-activity relationships in three dimensions and provide statistically validated models. researchgate.net
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. bioinformation.net
CoMSIA evaluates additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis of molecular interactions. bioinformation.net
In a typical 3D-QSAR study on derivatives of this compound, the molecules would be aligned based on a common scaffold. The resulting models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might show a green region near a substituent, indicating that bulkier groups in that position increase activity, while a yellow region would suggest that steric bulk is detrimental. Similarly, electrostatic maps highlight areas where positive or negative charges are preferred. Such analyses on pyrrolidine analogs have previously shown that steric and electrostatic fields can be major contributors to binding affinity. researchgate.net
The predictive power of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net A high q² value indicates good internal predictive ability, making the model reliable for forecasting the activity of new derivatives. nih.gov
Table 2: Typical Statistical Parameters for 3D-QSAR Models This table shows representative statistical values from QSAR studies, indicating model quality.
| Model Type | Statistical Parameter | Typical Value | Interpretation |
| CoMFA | q² (Cross-validated r²) | 0.530 - 0.840 | Good internal model predictivity bioinformation.netresearchgate.net |
| CoMFA | r² (Non-cross-validated r²) | 0.903 - 0.950 | Good correlation and fit of the model nih.govbioinformation.net |
| CoMSIA | q² (Cross-validated r²) | 0.548 - 0.840 | Good internal model predictivity bioinformation.netresearchgate.net |
| CoMSIA | r² (Non-cross-validated r²) | 0.909 - 0.940 | Good correlation and fit of the model nih.govbioinformation.net |
| Both | r²_pred (External validation) | 0.685 - 0.842 | Good predictivity for an external test set nih.govbioinformation.net |
Molecular Docking and Binding Affinity Studies of Derivatives
Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. walisongo.ac.id This technique is instrumental in drug discovery for predicting the binding mode and estimating the binding affinity of a ligand to its target. nih.gov
For derivatives of this compound, molecular docking studies can elucidate how they interact with their biological target at an atomic level. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. ajchem-a.com Lower binding energy values typically indicate a more stable ligand-receptor complex and higher binding affinity. walisongo.ac.id
The analysis of the docked pose reveals crucial stabilizing interactions, such as:
Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) on both the ligand and the protein.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (e.g., the benzyl ring) and hydrophobic pockets in the protein.
Electrostatic Interactions: Attractions between charged or polar groups.
Pi-Pi Stacking: Interactions between aromatic rings, such as the benzyl group of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) of the target. nih.gov
By comparing the docking results of a series of derivatives, researchers can rationalize their observed biological activities. For instance, a highly active derivative might show multiple strong hydrogen bonds and a perfect hydrophobic fit, while a less active analog may exhibit steric clashes or lack key interactions. nih.gov This detailed understanding of ligand-target interactions provides a rational basis for designing new derivatives with improved affinity and selectivity.
Table 3: Example of Molecular Docking Results for a Series of Derivatives This table provides hypothetical docking data to illustrate how binding affinity and key interactions are analyzed.
| Derivative ID | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Parent Compound | - | -8.5 | Tyr234, Ser150 | H-Bond, Hydrophobic |
| Derivative C | 4'-Chloro on benzyl | -9.2 | Tyr234, Ser150, Phe210 | H-Bond, Hydrophobic |
| Derivative D | 4'-Methoxy on benzyl | -8.1 | Ser150 | H-Bond |
| Derivative E | Azido replaced by Amino | -7.4 | Tyr234 | Hydrophobic |
Computational Insights into the Binding of Pyrrolidine Derivatives Synthesized from this compound Precursors
While specific precursors like this compound are used to generate diverse molecular libraries, computational methods are crucial for predicting the binding affinity and interaction modes of the resulting derivatives with biological targets. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide deep insights into the ligand-receptor interactions that govern therapeutic efficacy. nih.govtandfonline.comnih.gov
Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov For pyrrolidine derivatives, docking studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pocket of a target protein. nih.govresearchgate.net For instance, studies on various pyrrolidine-based inhibitors have successfully used docking to rationalize their activity against enzymes like α-amylase, α-glucosidase, and myeloid cell leukemia-1 (Mcl-1). tandfonline.comnih.gov
Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. nih.govnih.gov MD simulations provide a dynamic view of the binding, revealing conformational changes in both the ligand and the protein that are critical for stable binding. acs.org The stability of these complexes is often quantified using metrics like Root Mean Square Deviation (RMSD), and the binding affinity can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate binding free energies. nih.govscispace.com These computational approaches are essential for prioritizing synthesized compounds for further experimental testing. nih.govcolumbia.edu
| Computational Method | Primary Purpose | Key Output/Metrics | Relevance to Pyrrolidine Derivatives |
|---|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Docking Score, Binding Pose, Key Residue Interactions. | Identifies potential inhibitors and their interaction modes with therapeutic targets. tandfonline.comnih.gov |
| Molecular Dynamics (MD) Simulation | Evaluates the stability and dynamics of the ligand-receptor complex over time. | RMSD, RMSF, Hydrogen Bond Analysis. | Confirms the stability of docked poses and reveals dynamic conformational changes. nih.govrsc.org |
| MM-GBSA/MM-PBSA | Calculates the binding free energy of the complex. | ΔGbind (Binding Free Energy). | Provides a more accurate estimation of binding affinity to rank potential drug candidates. nih.govscispace.com |
| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity. | Contour Maps showing favorable/unfavorable regions for activity. | Guides the design of new derivatives with improved potency by modifying steric and electrostatic fields. tandfonline.com |
Density Functional Theory (DFT) and Mechanistic Computations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. It is particularly valuable for elucidating reaction mechanisms and understanding the factors that control selectivity in chemical transformations involving precursors like this compound.
The azide (B81097) functional group in this compound is highly reactive, most notably in 1,3-dipolar cycloaddition reactions, often termed "click chemistry." This reaction, typically with an alkyne, forms a stable 1,2,3-triazole ring, a common moiety in pharmaceuticals. DFT calculations are instrumental in studying the mechanism and regioselectivity of this transformation. nih.govrsc.org
Computational studies have shown that uncatalyzed azide-alkyne cycloadditions have high activation energy barriers for both possible regioisomers (1,4- and 1,5-disubstituted triazoles), making the reaction slow and often non-selective. rsc.orgacs.orgresearchgate.net DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, transition states (TS), and products. youtube.com The difference in the activation energies (ΔG‡) between the pathways leading to the 1,4- and 1,5-isomers determines the kinetic regioselectivity of the reaction. acs.orgacs.org For instance, in the reaction between benzyl azide and an alkyne, DFT can predict which isomer is favored by calculating the energy of the respective transition states. acs.orgtsijournals.comyu.edu.jo
| Reaction Type | Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Uncatalyzed (Methylazide + Propyne) | 1,4-Regioisomer | ~18.8 nih.govrsc.org | Low selectivity, high energy barrier. nih.govrsc.org |
| 1,5-Regioisomer | ~18.5 nih.govrsc.org | ||
| Benzyl Azide + Cyclooctyne (Gas Phase) | 1,4-Regioisomer | Higher Energy | Prefers 1,5-addition. acs.org |
| 1,5-Regioisomer | Lower Energy acs.org |
Furthermore, DFT is used to understand the role of catalysts, such as copper(I), which dramatically lower the activation barrier and typically favor the formation of the 1,4-disubstituted triazole. nih.govrsc.org By modeling the interaction of the catalyst with the reactants, researchers can explain the change in the reaction mechanism from a high-energy concerted process to a lower-energy stepwise process, thus clarifying the origins of catalytic efficiency and selectivity. researchgate.netrsc.org
The five-membered pyrrolidine ring is not planar and exists in a continuous range of puckered conformations. This flexibility, known as "pseudorotation," is critical to the biological activity of its derivatives as it dictates the three-dimensional arrangement of substituents. nih.gov The two most common conformations are the envelope (E), where four atoms are coplanar and the fifth is out of the plane, and the twist (T), where no four atoms are coplanar.
Computational methods, particularly DFT geometry optimizations, are used to determine the lowest energy conformers of substituted pyrrolidines. researchgate.netyoutube.com The puckering of the ring can be precisely described by Cremer-Pople parameters. For proline, a common pyrrolidine derivative, the puckering is often described as Cγ-endo (DOWN) or Cγ-exo (UP), depending on the position of the Cγ atom relative to the plane of the other four ring atoms. nih.gov
The conformational preference is heavily influenced by the nature and stereochemistry of substituents on the ring. nih.gov Computational studies have shown that substituents can lock the ring into a specific conformation, which can be crucial for binding to a specific biological target. nih.gov These theoretical calculations are often validated by comparing computed NMR chemical shifts with experimental data, providing a high degree of confidence in the predicted geometries. researchgate.net
| Conformation Type | Description | Key Computational Aspect |
|---|---|---|
| Envelope (E) | Four ring atoms are coplanar, with the fifth atom out of the plane. | Identified as a low-energy conformer through geometry optimization. researchgate.net |
| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | Represents a minimum or transition state on the pseudorotation pathway. rsc.org |
| Cγ-exo (UP pucker) | The Cγ atom is displaced on the opposite side of the Cα-substituent. | Favored in certain protein secondary structures like α-helices for trans-proline residues. nih.gov |
| Cγ-endo (DOWN pucker) | The Cγ atom is displaced on the same side as the Cα-substituent. | Predominantly observed for cis-proline residues in proteins. nih.gov |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Azido-Pyrrolidines
The synthesis of the pyrrolidine (B122466) core is a mature field, yet the development of novel, efficient, and stereoselective methods for introducing the azide (B81097) functionality remains an active area of research. nih.gov Traditional methods often involve nucleophilic substitution of a suitable leaving group with an azide salt. However, contemporary research focuses on more advanced and safer strategies.
Recent synthetic approaches include:
One-Step Cyclization: A notable method involves the one-step cyclization of a 1,4-azido alcohol, providing a direct route to the pyrrolidine ring. tandfonline.comtandfonline.com This strategy was successfully employed in the synthesis of 1,4-dideoxy-1,4-imino-L-lyxitol, a potent α-galactosidase inhibitor. tandfonline.com
Direct C-H Azidation: The direct conversion of C-H bonds to C-N3 bonds is a highly sought-after transformation. Studies have shown the direct α-azidation of N-protected pyrrolidines using reagents like iodosylbenzene ((PhIO)n) and trimethylsilyl (B98337) azide (TMSN3). nih.gov This avoids the need for pre-functionalization of the pyrrolidine ring.
Alternative Azidating Reagents: To circumvent the use of potentially hazardous reagents like sodium azide, alternative methods are being explored. This includes the use of more stable azide sources and milder reaction conditions. beilstein-journals.org
Stereoselective Syntheses: Given the importance of stereochemistry in biological activity, significant effort is dedicated to the stereoselective synthesis of azido-pyrrolidines. nih.govrsc.orgelsevierpure.com This often involves starting from chiral precursors or using chiral catalysts to control the stereochemical outcome of the azidation or cyclization step. For instance, the synthesis of 3'-azido nucleosides has been achieved using a 3-azido-2,3-dideoxy-D-ribose derivative, where the stereochemistry of the azide introduction was a critical factor. elsevierpure.com
Electrochemical Methods: Emerging electrochemical amination methods offer a mild and economical alternative to classic reactions like the Mitsunobu reaction for forming aziridine (B145994) and pyrrolidine motifs from amino alcohols, expanding the scope of compatible nucleophiles. rsc.org
| Synthetic Strategy | Key Features | Relevant Compound Example |
| One-Step Cyclization | Direct formation of the pyrrolidine ring from an acyclic azido (B1232118) alcohol. | 1,4-Dideoxy-1,4-imino-L-lyxitol |
| Direct C-H Azidation | Avoids pre-functionalization; direct conversion of C-H to C-N3. | α-Azido-N-protected pyrrolidines |
| Stereoselective Synthesis | Control of stereochemistry using chiral precursors or catalysts. | 3'-Azido anti-HIV nucleosides |
| Electrochemical Amination | Mild, economic, broad nucleophile scope for cyclization. | N-Aryl pyrrolidines |
Exploration of Diverse Chemical Transformations Utilizing the Azide Functionality
The azide group in 3-azido-1-benzylpyrrolidine is not merely a placeholder but a reactive hub for a multitude of chemical transformations. colab.wscolab.ws These reactions are pivotal for generating libraries of complex molecules for various applications.
Key transformations include:
Staudinger Ligation: This reaction involves the chemoselective coupling of an azide with a phosphine (B1218219) to form an aza-ylide, which then hydrolyzes to form an amide bond. thermofisher.comuu.nl It is a powerful tool for bioconjugation, allowing for the linking of the pyrrolidine scaffold to peptides or other biomolecules under mild, biological conditions. rsc.org Importantly, studies have shown that the Staudinger ligation of α-azido acids proceeds without affecting the stereochemistry at the α-carbon. nih.govacs.org
Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry"): The copper-catalyzed or strain-promoted reaction between the azide and an alkyne to form a stable 1,2,3-triazole ring is arguably the most prominent application of the azide functionality. This "click" reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for drug discovery, chemical biology, and materials science.
Reduction to Amines: The azide group can be readily reduced to a primary amine using various reagents, such as triphenylphosphine (B44618) (in the Staudinger reaction), catalytic hydrogenation (e.g., with Pd/C), or reducing agents like LiAlH4. mdpi.com This provides access to 3-amino-1-benzylpyrrolidine, a valuable building block for synthesizing compounds with different biological activities.
Intramolecular Cyclizations: The azide can participate in intramolecular reactions, such as cycloadditions with nearby unsaturations, to create complex, fused, or bridged bicyclic and tricyclic pyrrolidine-containing structures. nih.gov
Advanced Applications in Chemical Biology and Drug Discovery Research
The pyrrolidine scaffold's three-dimensional nature makes it an excellent framework for exploring pharmacophore space, a key advantage in drug design. nih.govresearchgate.netnih.gov The presence of the azide group on this compound further enhances its utility, enabling its use as a versatile tool in chemical biology and as a precursor to novel therapeutic agents.
Bioconjugation and Probe Development: Through click chemistry or Staudinger ligation, this compound can be attached to reporter molecules like fluorophores, biotin, or other tags. These probes are invaluable for studying the localization, trafficking, and interactions of target proteins in living systems.
Fragment-Based Drug Discovery (FBDD): The compound serves as an excellent starting point in FBDD. The pyrrolidine core acts as a scaffold, and the azide allows for the facile "clicking" of a diverse library of alkyne-containing fragments, rapidly generating a collection of compounds for screening against biological targets. Companies like Asinex have developed libraries of synthetic glycomimetics where the carbohydrate ring is replaced by pyrrolidine to enhance drug-like properties. asinex.com
Development of Novel Therapeutics: The derivatives of this compound are being investigated for a wide range of therapeutic areas. The resulting triazoles or amines can themselves be pharmacologically active. For example, pyrrolidine derivatives have been explored as inhibitors of myeloid cell leukemia-1 (Mcl-1), dihydrofolate reductase (DHFR), and as potential treatments for Alzheimer's disease. nih.govrsc.orgnih.gov The ability to easily modify the structure allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov For instance, certain pyrrolidine derivatives have been tested for their effects in zebrafish embryo assays to screen for biological activity and potential toxicity. rsc.org
Integration of Computational and Experimental Approaches for Rational Design of Pyrrolidine-Based Compounds
The synergy between computational modeling and experimental synthesis is accelerating the discovery of new pyrrolidine-based compounds with desired properties. researchgate.net This integrated approach allows for a more rational and efficient design process, reducing the time and cost associated with traditional trial-and-error methods.
Key aspects of this integration include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. tandfonline.comtandfonline.com These models correlate the structural features of pyrrolidine derivatives with their biological activity, providing insights into which modifications are likely to enhance potency. nih.govresearchgate.net
Molecular Docking: This computational technique predicts how a ligand, such as a pyrrolidine derivative, binds to the active site of a target protein. acs.org It helps in understanding the key interactions responsible for binding and guides the design of new molecules with improved affinity and selectivity. arabjchem.orgresearchgate.net
Virtual Screening and Library Design: Large virtual libraries of pyrrolidine-based compounds can be created and screened in silico against a biological target. nih.govnih.gov This allows researchers to prioritize a smaller, more manageable number of compounds for actual synthesis and testing, significantly streamlining the discovery pipeline. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing the stability of the binding interactions over time. researchgate.netnih.gov This helps validate docking results and provides a more accurate prediction of the binding affinity. researchgate.net
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. rsc.orgarabjchem.org This early-stage assessment helps to identify candidates with favorable drug-like properties and avoid costly failures in later stages of development. nih.gov
Q & A
Basic Question
- 1H NMR : Key signals include benzyl protons (δ ~7.3–7.5 ppm, multiplet) and pyrrolidine protons (δ ~3.3 ppm, multiplet). Azido groups (N₃) do not produce direct signals but may influence neighboring protons .
- IR spectroscopy : Confirm the azide group via a strong absorption band at ~2100 cm⁻¹ (N₃ stretch).
- Mass spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities.
How can stereochemical outcomes in this compound synthesis be controlled or analyzed?
Advanced Question
- Chiral resolution : Employ chiral HPLC columns (e.g., cellulose-based phases) to separate enantiomers, as demonstrated for structurally similar pyrrolidinediols .
- Crystallography : Single-crystal X-ray diffraction can resolve absolute configurations. For example, (3R,4R)- and (3S,4S)-pyrrolidinediols were distinguished using crystallographic data .
- Stereoselective synthesis : Use chiral auxiliaries or asymmetric catalysis to favor specific enantiomers during azide incorporation.
What analytical methods are recommended for validating this compound purity in pharmaceutical research?
Advanced Question
- HPLC : Use a C18 column with a buffered mobile phase (e.g., ammonium acetate pH 6.5 adjusted with acetic acid) to achieve baseline separation of impurities .
- Residual solvent analysis : Follow USP guidelines with headspace GC-MS to detect traces of DMF or ethyl acetate .
- Elemental analysis : Verify nitrogen content (~7.5–8.0%) to confirm azide incorporation .
How should researchers address contradictory data in reaction yields or byproduct formation?
Advanced Question
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions in real-time.
- Byproduct identification : Compare NMR spectra of crude mixtures with reference standards (e.g., benzyl over-alkylation byproducts) .
- Reproducibility checks : Validate protocols across multiple batches and laboratories to isolate equipment- or operator-dependent variables.
What strategies improve the stability of this compound during storage?
Advanced Question
- Light sensitivity : Store in amber vials under nitrogen to prevent azide degradation.
- Temperature control : Keep at –20°C to slow dimerization or decomposition.
- Lyophilization : Convert to a stable salt form (e.g., tartrate) for long-term storage, as seen with related azido-pyrrolidine derivatives .
How can computational modeling predict the reactivity of this compound in click chemistry applications?
Advanced Question
- DFT calculations : Simulate transition states for azide-alkyne cycloadditions (CuAAC) to predict regioselectivity.
- Solvent effects : Use COSMO-RS models to optimize solvent choice (e.g., DMSO vs. water) for reaction efficiency.
- Docking studies : Map steric and electronic interactions between the benzyl group and catalytic copper surfaces.
What safety protocols are critical when handling this compound?
Basic Question
- Explosivity risk : Avoid grinding or heating dry azides. Conduct reactions in dilute solutions.
- Personal protective equipment (PPE) : Use blast shields, face masks, and flame-resistant lab coats.
- Waste disposal : Neutralize azides with sodium nitrite and acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
